molecular formula C7H2Cl2F2O B127513 3-Chloro-2,4-difluorobenzoyl chloride CAS No. 157373-00-7

3-Chloro-2,4-difluorobenzoyl chloride

Cat. No.: B127513
CAS No.: 157373-00-7
M. Wt: 210.99 g/mol
InChI Key: XGKKQSXUVHMKGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,4-difluorobenzoyl chloride is typically synthesized from 3-chloro-2,4-difluorobenzoic acid. The synthetic route involves the reaction of 3-chloro-2,4-difluorobenzoic acid with oxalyl chloride . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2,4-difluorobenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 3-chloro-2,4-difluorobenzaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    3-Chloro-2,4-difluorobenzoic Acid: Formed from hydrolysis.

    3-Chloro-2,4-difluorobenzaldehyde: Formed from reduction reactions.

Scientific Research Applications

3-Chloro-2,4-difluorobenzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2,4-difluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,4-difluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry .

Properties

IUPAC Name

3-chloro-2,4-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKKQSXUVHMKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378537
Record name 3-Chloro-2,4-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157373-00-7
Record name 3-Chloro-2,4-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A quantity of 6.0 g of 3-chloro-2,4-difluorobenzoic acid is suspended in 20 ml of dichloromethane. A quantity of 2.99 ml of oxalyl chloride and 2 drops of DMF are then added. The suspension is stirred at room temperature overnight and the desired product is collected after evaporation of the solvent.
Quantity
6 g
Type
reactant
Reaction Step One
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2.99 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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catalyst
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Quantity
20 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thionyl chloride is metered at 70° C. to a suspension of 235 g (1.22 mol) of 3-chloro-2,4-difluorobenzoic acid in 800 ml of toluene and 3 ml of dimethylformamide until a clear solution has formed and evolution of gas is no longer observed. The toluene and excess thionyl chloride are then distilled off, and the product is subsequently obtained by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
235 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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